2-Heptynoic acid
Overview
Description
2-Heptynoic acid, also known as hept-2-ynoic acid, is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 . It is a member of the class of compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-Heptynoic acid consists of a seven-carbon chain terminating in a carboxylic acid functional group . The IUPAC Standard InChI for 2-Heptynoic acid is InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3,(H,8,9)
.
Scientific Research Applications
Environmental and Agricultural Applications
- Herbicide Research and Environmental Impact : Studies have focused on the environmental fate and effects of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with structural similarities to 2-Heptynoic acid. Research in this area examines the toxicology, mutagenicity, and ecological consequences of herbicide usage, including their detection in various environments and potential effects on non-target species (Islam et al., 2017).
Industrial and Chemical Synthesis
- Catalysis and Chemical Reductions : Investigations into the catalysis of the electrochemical reduction of carbon dioxide highlight the role of catalysts in converting CO2 into fuels, where compounds like 2-Heptynoic acid might find relevance in the development or study of new catalysts (Costentin et al., 2013).
Biomedical Research
- Pharmacological Studies : Lipoic acid, a compound with antioxidant properties, has been extensively studied for its therapeutic potential in treating various conditions such as diabetes and cardiovascular diseases. This research could provide a model for studying the potential health benefits of 2-Heptynoic acid and its derivatives (Moura et al., 2015).
Materials Science
- Polymer Modification : The grafting of hydroxyethylcellulose for various applications demonstrates how chemical modification can enhance the properties of polymers for industrial use. Similar approaches could be considered for modifying or using 2-Heptynoic acid in materials science (Noreen et al., 2020).
Safety And Hazards
2-Heptynoic acid is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
hept-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERQXQKEJPYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163950 | |
Record name | Hept-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptynoic acid | |
CAS RN |
1483-67-6 | |
Record name | 2-Heptynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1483-67-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289571 | |
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Record name | Hept-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hept-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Heptynoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N652B4GBB | |
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